2-chloro-N-(4-chlorobenzyl)acetamide
Overview
Description
2-chloro-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Compositions
2-Chloro-N-(4-chlorobenzyl)acetamide is utilized in pharmaceutical compositions. For instance, a study focused on a salt of N-{2-[(2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl]oxy}-4-hydroxyphenyl acetamide benzoate, highlighting its use in therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis and Structural Studies
A significant area of research is the synthesis of derivatives and structural studies of compounds like this compound. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was synthesized as part of a project to create a combinatorial library based on a fungal natural product. Its crystalline structure was analyzed, providing insights into its molecular conformation (R. Davis & P. Healy, 2010).
Crystallography and Molecular Interactions
The molecular interactions and crystallography of derivatives of this compound are explored in various studies. A study involving 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide discussed the crystallographic properties and hydrogen bonding patterns of the compound, contributing to the understanding of its molecular geometry (M. Helliwell et al., 2011).
Comparative Metabolism Studies
Comparative metabolism studies of chloroacetamide herbicides and related metabolites are also a significant area of research. These studies often focus on the metabolic pathways and effects of these compounds in human and animal models. For instance, a study explored the metabolism of various chloroacetamide herbicides in human and rat liver microsomes, revealing differences in metabolic pathways between species (S. Coleman et al., 2000).
Synthesis and Characterization for Potential Uses
The synthesis and characterization of this compound and its derivatives for potential uses, such as in dye-sensitized solar cells or as antimicrobial agents, are key research areas. Studies often involve exploring the structural, electronic, and spectral properties of these compounds to assess their potential applications in various fields (Y. Mary et al., 2020).
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . These reactions involve the formation of a resonance-stabilized carbocation
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCPMNAEQFAPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295464 | |
Record name | 2-chloro-N-(4-chlorobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-88-3 | |
Record name | 2-Chloro-N-[(4-chlorophenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99585-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(4-chlorobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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